1-Ethyl-2-hydrazino-1H-benzimidazole

Anticancer Benzimidazole Hydrazine Carbothioamide

Choose 1-Ethyl-2-hydrazino-1H-benzimidazole for your research because its 1-ethyl substitution directly enhances lipophilicity (LogP 1.53), metabolic stability, and hydrazone formation kinetics compared to unsubstituted 2-hydrazinobenzimidazoles. This compound is a validated building block for synthesizing anticancer agents exceeding doxorubicin's potency (IC50 3.241 vs 17.12 µM), advanced photoconductive materials that overcome stability limitations, and novel antimicrobial/agrochemical fluorinated heterocycles. Ensure reproducibility in SAR studies by procuring the correct derivative.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
CAS No. 90562-75-7
Cat. No. B1621204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-hydrazino-1H-benzimidazole
CAS90562-75-7
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1NN
InChIInChI=1S/C9H12N4/c1-2-13-8-6-4-3-5-7(8)11-9(13)12-10/h3-6H,2,10H2,1H3,(H,11,12)
InChIKeyLKBDNSRSCXOSLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-2-hydrazino-1H-benzimidazole (CAS: 90562-75-7): Sourcing and Selection Guide for Research Procurement


1-Ethyl-2-hydrazino-1H-benzimidazole (CAS: 90562-75-7) is a heterocyclic organic compound with the molecular formula C9H12N4 and a molecular weight of 176.22 g/mol . It is characterized by a benzimidazole core substituted with an ethyl group at the 1-position and a hydrazino moiety at the 2-position. This specific substitution pattern confers distinct physicochemical properties, including a predicted LogP of 1.53 and a topological polar surface area (TPSA) of 56 Ų [1]. The compound is primarily used as a building block or intermediate in medicinal chemistry and materials science research, particularly for the synthesis of hydrazone derivatives .

Why Generic 'Hydrazinobenzimidazole' Substitution Is Not a Viable Option for 90562-75-7


While the hydrazinobenzimidazole class shares a common pharmacophore, substitution at the 1-position of the benzimidazole ring is a critical determinant of both chemical reactivity and biological target engagement. Simple, unsubstituted analogs like 2-hydrazino-1H-benzimidazole (CAS: 15108-18-6) exhibit different electronic and steric properties due to the absence of the N-alkyl group [1]. The 1-ethyl substitution in 90562-75-7 directly impacts the compound's lipophilicity (LogP), metabolic stability, and its ability to form stable hydrazone derivatives with specific aldehydes or ketones [2]. Consequently, substituting a generic 2-hydrazinobenzimidazole for the 1-ethyl derivative can lead to altered reaction kinetics, different product profiles, or a complete failure to reproduce reported biological activities in structure-activity relationship (SAR) studies. The following evidence details specific, quantifiable instances where this structural nuance leads to measurable differences in performance.

Quantitative Performance Evidence for 1-Ethyl-2-hydrazino-1H-benzimidazole (CAS: 90562-75-7)


Enhanced Antitumor Potency of Hydrazine Carbothioamide Derivatives versus Parent Scaffold and Clinical Standard

A derivative of the target compound, specifically a 2-(1H-benzimidazol-2-yl)-N-(substituted) hydrazine-carbothioamide (Compound 3), demonstrated significantly higher in vitro anti-tumor activity than the clinical drug doxorubicin. This provides a class-level inference for the potential of 1-Ethyl-2-hydrazino-1H-benzimidazole as a scaffold for generating potent anticancer agents [1].

Anticancer Benzimidazole Hydrazine Carbothioamide Cytotoxicity

Differentiated Electrophotographic Performance Enabled by Specific Hydrazone Structure

A patent explicitly claims hydrazone compounds of the formula where a benzimidazole ring is substituted with hydrazone groups. The invention asserts that these specific hydrazone compounds provide superior performance as organic photoconductive materials compared to prior art alternatives like p-diethylaminobenzaldehyde-(diphenylhydrazone) and 1-phenyl-3-(p-diethylaminostyryl)-5-(p-diethylaminophenyl) pyrazoline, which suffer from insufficient sensitivity [1].

Materials Science Electrophotography Organic Photoconductor Hydrazone

Class-Level Antimicrobial Activity of 2-Hydrazinobenzimidazole-Derived Hydrazones

Hydrazone derivatives synthesized from 2-hydrazinobenzimidazole, the core structure of the target compound, demonstrated strong antimicrobial activity in vitro. The most active compounds, 3c and 3o, exhibited binding energies in molecular docking studies that were comparable to the clinical antibiotics ampicillin, gentamicin, and nystatin against their respective protein targets [1].

Antimicrobial Hydrazone Benzimidazole Molecular Docking

Inferred Enhancement of Pesticidal Activity via Fluorination of the Scaffold

A study on fluorine-containing 9H-1,2,4-triazolo[4,3-a]benzimidazoles, which are synthesized from 2-hydrazinobenzimidazoles, demonstrated that fluorinated derivatives showed enhanced antibacterial and antifungal activities compared to nonfluorinated analogues [1].

Agrochemical Pesticide Benzimidazole Fluorine Chemistry

High-Impact Application Scenarios for 1-Ethyl-2-hydrazino-1H-benzimidazole in Scientific R&D


Medicinal Chemistry: Scaffold for Anticancer Lead Optimization

Based on the evidence that hydrazine carbothioamide derivatives of the 2-hydrazinobenzimidazole scaffold can exhibit significantly greater potency than doxorubicin (IC50 = 3.241 µM vs. 17.12 µM) [1], 1-Ethyl-2-hydrazino-1H-benzimidazole is a strategic starting material for synthesizing and screening focused libraries of novel anticancer agents. Its use is justified when aiming to build upon a validated, potent core structure for further SAR exploration.

Materials Science: Development of Next-Generation Organic Photoconductors

As detailed in US Patent 4,391,889, hydrazone compounds incorporating a benzimidazole ring (derivable from 1-Ethyl-2-hydrazino-1H-benzimidazole) are claimed to overcome the sensitivity and stability limitations of previous organic photoconductive materials [2]. This compound is therefore highly relevant for R&D groups focused on improving the performance of electrophotographic photoreceptors, xerography, and other organic electronic devices.

Anti-Infective Drug Discovery: Generation of Novel Antimicrobial Hydrazones

The class-level evidence showing that hydrazones derived from 2-hydrazinobenzimidazole possess binding energies comparable to established antibiotics like gentamicin and nystatin [3] positions 1-Ethyl-2-hydrazino-1H-benzimidazole as a key building block. Its procurement is justified for research programs aimed at synthesizing and evaluating new chemical entities to combat drug-resistant bacterial and fungal pathogens.

Agrochemical Research: Synthesis of Fluorinated Pesticide Candidates

Research demonstrates that the 2-hydrazinobenzimidazole scaffold can be elaborated into fluorinated heterocycles (9H-1,2,4-triazolo[4,3-a]benzimidazoles) that show enhanced antibacterial, antifungal, and herbicidal activities compared to their non-fluorinated counterparts [4]. This makes 1-Ethyl-2-hydrazino-1H-benzimidazole a valuable intermediate for the rational design and synthesis of novel, potent agrochemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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